Iso Sildenafil

Description

Contextualization of Phosphodiesterase Type 5 Inhibitors in Modern Pharmacology

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that block the degradative action of the cGMP-specific phosphodiesterase type 5 enzyme on cyclic GMP. wikipedia.org This inhibition leads to the relaxation of smooth muscle and vasodilation in various tissues. wikipedia.orgphauk.org Consequently, PDE5 inhibitors are utilized in the treatment of conditions such as erectile dysfunction and pulmonary hypertension. wikipedia.orgcvpharmacology.comnih.gov Sildenafil (B151) was the pioneering oral therapy for erectile dysfunction. wikipedia.org The mechanism of action involves prolonging the effects of cGMP, which is a second messenger for nitric oxide (NO), a key mediator of vasodilation. ahajournals.org By preventing the breakdown of cGMP, PDE5 inhibitors enhance smooth muscle relaxation. ahajournals.org

The Significance of Isomeric Compounds in Drug Discovery and Development

Isomerism, the phenomenon where molecules share the same molecular formula but have different structural arrangements, is a critical concept in drug design and development. numberanalytics.comsolubilityofthings.com Even subtle changes in a molecule's structure can lead to significant differences in its pharmacological activity, including potency, selectivity, and pharmacokinetic profiles. numberanalytics.combiopharmaservices.com Different isomers of a drug can interact with biological targets like enzymes and receptors with varying affinities, leading to diverse therapeutic effects or even adverse reactions. solubilityofthings.com For instance, one isomer might be therapeutically active, while another could be inactive or potentially harmful. solubilityofthings.commedchemexpress.com Consequently, the study of isomers is essential for creating safer and more effective medications. biopharmaservices.com

Isomeric Relationship of Iso Sildenafil to Sildenafil: Structural and Nomenclatural Considerations

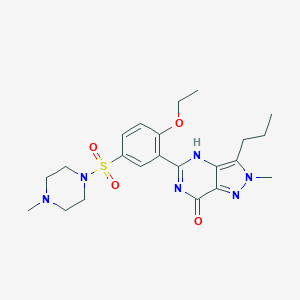

This compound is a structural isomer of Sildenafil, meaning they share the same molecular formula (C22H30N6O4S) but differ in the connectivity of their atoms. ncats.iolgcstandards.com

The key structural difference between Sildenafil and this compound lies in the placement of a methyl group on the pyrazolo[4,3-d]pyrimidine core. In Sildenafil, the methyl group is at the 1-position of the pyrazole (B372694) ring. nih.gov In this compound, this methyl group is located at the 2-position. lgcstandards.com This variation in the position of the substituent on the heterocyclic ring system defines them as positional isomers. The pyrazolopyrimidine scaffold itself is of significant interest in medicinal chemistry as it is a bioisostere of adenine, a fundamental component of ATP, and can interact with the hinge region of kinase domains. researchgate.net

| Compound | IUPAC Name | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|---|

| Sildenafil | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C22H30N6O4S | 474.58 g/mol | Methyl group at the 1-position of the pyrazolo[4,3-d]pyrimidine core. nih.gov |

| This compound | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | C22H30N6O4S | 474.58 g/mol | Methyl group at the 2-position of the pyrazolo[4,3-d]pyrimidine core. lgcstandards.com |

Sildenafil was first synthesized in 1989. researchgate.net The discovery and subsequent clinical success of Sildenafil spurred further research into related compounds and potential analogues. nih.gov Isomeric sildenafil analogues have been identified as adulterants in products marketed as dietary supplements or herbal remedies for sexual enhancement. wikipedia.orgresearchgate.net The identification of these analogues, including this compound, often occurs through forensic analysis of such products. researchgate.net For instance, a study published in 2020 detailed the isolation and identification of an isomeric sildenafil analogue from an instant coffee premix using techniques like liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. researchgate.net

Positional Isomerism within the Pyrazolopyrimidine Core

Rationale for Dedicated Academic Research on this compound

The primary rationale for dedicated academic research on this compound stems from its existence as an unapproved and structurally similar analogue of a widely used pharmaceutical. researchgate.netwikipedia.org The presence of such compounds in unregulated products poses a potential health risk to consumers due to their unknown pharmacological and toxicological profiles. wikipedia.org Research is necessary to understand the bioactivity of this compound, including its potency as a PDE5 inhibitor compared to Sildenafil. This knowledge is crucial for developing analytical methods to detect its presence as an adulterant in consumer products. Furthermore, comparative studies of the structural and electronic properties of Sildenafil and its isomers can provide valuable insights for drug design and the understanding of structure-activity relationships within this class of compounds. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(25-27(17)4)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHJOHLAUWUPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1C)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476531 | |

| Record name | Iso Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253178-46-0 | |

| Record name | Isosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253178460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iso Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4UFZ3330V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Investigations of Iso Sildenafil

In Vitro Characterization of Phosphodiesterase Inhibition

Specificity and Potency Against Phosphodiesterase Type 5 (PDE5) Isozyme

There is no specific data available in the search results detailing the in vitro inhibitory potency (e.g., IC₅₀ values) of Iso Sildenafil (B151) against the PDE5 isozyme. For Sildenafil, it is a potent inhibitor of PDE5. ahajournals.orgjacc.org

Evaluation of Cross-Reactivity with Other Phosphodiesterase Isozymes (e.g., PDE1, PDE3)

Information regarding the cross-reactivity of Iso Sildenafil with other phosphodiesterase isozymes, such as PDE1 and PDE3, is not present in the available literature. Sildenafil demonstrates significant selectivity for PDE5 over other PDE isozymes, a critical aspect of its pharmacological profile. scielo.br

Cellular and Molecular Mechanisms of Action

Modulation of Intracellular Cyclic Guanosine Monophosphate (cGMP) Pathways

There are no studies in the search results that investigate how this compound modulates intracellular cGMP pathways. The therapeutic effects of Sildenafil are directly linked to its ability to prevent the breakdown of cGMP, thereby enhancing cGMP-mediated signaling. ahajournals.orgjacc.org

Assessment of Nitric Oxide-Dependent Signaling Pathways

The interaction of this compound with nitric oxide-dependent signaling pathways has not been documented in the provided search results. The efficacy of Sildenafil is contingent upon the activation of the nitric oxide/cGMP pathway. ahajournals.orgjacc.org

Metabolic Disposition and Biotransformation of Iso Sildenafil

In Vitro Metabolic Studies Using Hepatic Enzyme Systems

In vitro studies utilizing human liver microsomes have been crucial in understanding the metabolic pathways of sildenafil (B151). These studies allow for the controlled investigation of the enzymes responsible for its breakdown and the identification of its metabolites.

Identification of Cytochrome P450 (CYP) Isoforms Involved in Sildenafil Metabolism

The metabolism of sildenafil is primarily mediated by the cytochrome P450 (CYP) system of enzymes located in the liver. rwandafda.gov.rw In vitro studies have identified two main isoforms responsible for its biotransformation:

Elucidation of Primary and Secondary Metabolic Pathways (e.g., N-demethylation, oxidation)

The primary metabolic pathway for sildenafil is N-demethylation . nps.org.aunafdac.gov.ng This process involves the removal of a methyl group from the piperazine (B1678402) ring of the sildenafil molecule. nps.org.au This reaction results in the formation of the major circulating metabolite, known as N-desmethylsildenafil (also referred to as UK-103,320). nafdac.gov.ngmdpi.com This active metabolite has a phosphodiesterase type 5 (PDE5) inhibitory potency that is approximately 50% of the parent drug, sildenafil. rwandafda.gov.rwnafdac.gov.ng

Secondary metabolic pathways include further metabolism of N-desmethylsildenafil. nafdac.gov.ng While less predominant, other metabolic reactions such as hydroxylation have also been identified in in vitro systems. researchgate.net

| Pathway | Description | Resulting Metabolite |

|---|---|---|

| Primary: N-demethylation | Removal of a methyl group from the piperazine ring. | N-desmethylsildenafil (UK-103,320) |

| Secondary | Further metabolism of N-desmethylsildenafil. | Various minor metabolites |

| Other | Hydroxylation and other oxidative processes. | Minor hydroxylated and oxidized metabolites |

In Vivo Pharmacokinetic Assessment

In vivo studies in humans have provided a comprehensive understanding of how sildenafil is absorbed, distributed throughout the body, and ultimately eliminated.

Investigation of Absorption and Distribution Characteristics

Sildenafil is rapidly absorbed following oral administration, with maximum plasma concentrations typically reached within 30 to 120 minutes (median of 60 minutes) in a fasted state. nps.org.aunafdac.gov.ng The absolute bioavailability of oral sildenafil is approximately 41%, indicating significant first-pass metabolism in the liver. nih.gov

The mean steady-state volume of distribution (Vd) for sildenafil is approximately 105 liters, which suggests extensive distribution into tissues. nafdac.gov.ngnafdac.gov.ng Both sildenafil and its primary metabolite, N-desmethylsildenafil, are highly bound to plasma proteins (around 96%). jacc.org

| Pharmacokinetic Parameter | Value |

|---|---|

| Time to Maximum Plasma Concentration (Tmax) | 30-120 minutes (median 60 minutes) |

| Absolute Bioavailability | ~41% |

| Volume of Distribution (Vd) | ~105 L |

| Plasma Protein Binding | ~96% |

Characterization of Excretion Pathways and Mass Balance

Following its metabolism, sildenafil is eliminated from the body primarily in the form of its metabolites. The main route of excretion is through the feces, with a smaller portion eliminated in the urine.

The terminal half-life of both sildenafil and its N-desmethyl metabolite is approximately 3 to 5 hours. nafdac.gov.ngresearchgate.net

Influence of Metabolic Modulators (Inhibitors and Inducers) on Sildenafil Biotransformation

The metabolism of sildenafil can be significantly affected by other substances that inhibit or induce the activity of the CYP3A4 and CYP2C9 enzymes.

Inhibitors: Substances that inhibit CYP3A4 can decrease the clearance of sildenafil, leading to higher plasma concentrations and a potential increase in its effects. nps.org.aunafdac.gov.ng Potent inhibitors of CYP3A4 include:

Co-administration of sildenafil with these inhibitors generally necessitates a lower initial dose of sildenafil to account for the reduced metabolic clearance. nafdac.gov.ng

Inducers: Conversely, substances that induce the activity of CYP3A4 can increase the clearance of sildenafil, leading to lower plasma concentrations and potentially reducing its efficacy. nps.org.au An example of a CYP3A4 inducer is:

The co-administration of sildenafil with CYP3A4 inducers may require an adjustment in the dosage of sildenafil to maintain its therapeutic effect. nps.org.au

| Modulator Type | Example(s) | Effect on Sildenafil Metabolism | Consequence for Sildenafil Plasma Levels |

|---|---|---|---|

| CYP3A4 Inhibitor | Ketoconazole, Ritonavir, Erythromycin, Cimetidine, Grapefruit Juice | Decreased | Increased |

| CYP3A4 Inducer | Bosentan | Increased | Decreased |

Comparative Metabolic Profiling of Sildenafil

The metabolic disposition of sildenafil is a well-documented process, primarily characterized by its transformation in the liver. The biotransformation is mediated by cytochrome P450 (CYP) isoenzymes, leading to the formation of metabolites, some of which retain pharmacological activity. ahajournals.orgwikipedia.org Comparative analysis of its metabolism reveals significant differences based on species and the route of administration, which are crucial for understanding its pharmacokinetic profile.

Metabolic Pathways and Key Enzymes

Sildenafil is cleared predominantly through hepatic metabolism. fda.gov The main metabolic pathway is N-demethylation of the piperazine ring, which produces the major circulating metabolite, N-desmethylsildenafil (also known as UK-103,320). nps.org.aunafdac.gov.ngmdpi.com Other metabolic routes include oxidation and aliphatic dehydroxylation. researchgate.net

In vitro and in vivo studies have consistently identified two key cytochrome P450 isoenzymes responsible for sildenafil's metabolism:

CYP3A4 (Major Route): This is the principal enzyme responsible for the clearance of sildenafil in humans. ahajournals.orgwikipedia.orgfda.govnps.org.aunafdac.gov.ngmims.com

CYP2C9 (Minor Route): This enzyme plays a secondary role in the metabolic process. ahajournals.orgwikipedia.orgfda.govnps.org.aunafdac.gov.ngmims.com

The N-desmethyl metabolite is pharmacologically active, exhibiting a phosphodiesterase (PDE) selectivity profile similar to sildenafil. fda.govnps.org.aunafdac.gov.ng Its in vitro potency for PDE5 is approximately 50% that of the parent drug. fda.govnafdac.gov.ngmdpi.commims.com However, since the plasma concentrations of this metabolite are only about 40% of those observed for sildenafil, it is estimated to account for roughly 20% of sildenafil's total pharmacological effects. ahajournals.orgwikipedia.orgfda.gov This primary metabolite is itself subject to further metabolism, with a terminal half-life of about four hours. nps.org.aumdpi.commims.com

Table 1: Key Enzymes and Metabolite in Human Sildenafil Metabolism

| Feature | Description | Source(s) |

|---|---|---|

| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) | ahajournals.orgwikipedia.orgfda.govnps.org.au |

| Secondary Enzyme | Cytochrome P450 2C9 (CYP2C9) | ahajournals.orgwikipedia.orgfda.govnps.org.au |

| Major Metabolic Pathway | N-demethylation | nps.org.aunafdac.gov.ngmdpi.com |

| Primary Metabolite | N-desmethylsildenafil (UK-103,320) | nps.org.aunafdac.gov.ngmdpi.com |

| Metabolite Potency | ~50% of sildenafil's in vitro potency for PDE5 | fda.govnafdac.gov.ngmdpi.com |

| Metabolite Contribution | ~20% of total pharmacological effect | ahajournals.orgwikipedia.orgfda.gov |

| Metabolite Half-life | ~4 hours | nps.org.aumdpi.commims.com |

Interspecies Metabolic Differences

The metabolic profile of sildenafil varies significantly across different species, which has implications for the selection of animal models in preclinical research.

Human vs. Rat: Studies examining the biotransformation of sildenafil in male rat liver microsomes revealed that the P450 isoforms mediating the process differ substantially from those in humans. nih.gov While CYP3A4 is the major enzyme in humans, in the male rat, CYP2C11 is the primary contributor to sildenafil metabolism. nih.gov The rate of formation of the N-desmethyl metabolite was found to be 11-fold greater in male rat liver microsomes compared to human liver microsomes. nih.gov These significant differences limit the utility of the male rat as a model for predicting sildenafil metabolism and drug interactions in humans. nih.gov

Human vs. Other Species: A comparative study using liver microsomes from humans, rats, mice, dogs, and monkeys analyzed the metabolic profiles via liquid chromatography-mass spectrometry (LC/MS). nih.gov The results were subjected to a principal components analysis, which showed that the metabolic profile in mice was the most analogous to that in humans. nih.gov This suggests that mice may serve as a more appropriate model for studying the metabolic fate of sildenafil. nih.gov

Comparative Profile: Oral vs. Intravenous Administration

The route of administration significantly impacts the bioavailability and metabolic profile of sildenafil, primarily due to first-pass metabolism in the liver and gut wall. A study in healthy male subjects using radiolabelled [14C]-sildenafil provided a clear comparison.

Absorption and Bioavailability: Following oral administration, sildenafil is absorbed rapidly, but its absolute bioavailability is only about 38% to 41%. ahajournals.orgnps.org.auresearchgate.net This is a direct consequence of extensive first-pass metabolism. researchgate.net

Metabolite Exposure: A comparison of the area under the curve (AUC) for total radioactivity showed that after intravenous (IV) administration, unchanged sildenafil accounted for approximately 60% of the total circulating radioactivity in plasma. researchgate.net In contrast, after oral administration, unchanged sildenafil accounted for only 32%. researchgate.net This demonstrates that oral administration leads to a much higher proportion of metabolites in circulation relative to the parent drug compared to IV administration. researchgate.net

Excretion: Regardless of the administration route, metabolism is the primary mechanism of clearance, as no unchanged sildenafil was detected in either urine or feces. researchgate.net The drug is excreted as metabolites, predominantly in the feces (approximately 80% of an oral dose) and to a lesser extent in the urine (approximately 13% of an oral dose). wikipedia.orgnps.org.aunafdac.gov.ngresearchgate.net

Table 2: Comparative Pharmacokinetics of Sildenafil: Oral vs. Intravenous (IV) Administration

| Parameter | Oral Administration (50 mg) | Intravenous Administration (25 mg) | Source(s) |

|---|---|---|---|

| Absolute Bioavailability | ~38% - 41% | N/A | ahajournals.orgnps.org.auresearchgate.net |

| Primary Clearance | First-pass metabolism | Hepatic metabolism | researchgate.net |

| Sildenafil as % of Total Circulating Radioactivity (AUC) | ~32% | ~60% | researchgate.net |

| Primary Excretion Route | Feces (~80% as metabolites) | Feces (~80% as metabolites) | nps.org.auresearchgate.net |

| Secondary Excretion Route | Urine (~13% as metabolites) | Urine (~13% as metabolites) | nps.org.auresearchgate.net |

Advanced Analytical Methodologies for Iso Sildenafil Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for the separation and quantification of Iso Sildenafil (B151) from Sildenafil and other related impurities. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, while Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) serve specialized roles.

The development of robust HPLC methods is critical for the distinct separation and accurate quantification of Iso Sildenafil. These methods are often established for the analysis of the parent compound, Sildenafil, with the specific goal of resolving it from its impurities, including isomers like this compound. uliege.be Validation according to International Council for Harmonisation (ICH) guidelines ensures that the analytical method is reliable, reproducible, and fit for its intended purpose. wisdomlib.org

Research findings indicate that reverse-phase HPLC (RP-HPLC) is the most common approach. scispace.com Method development involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A typical method employs a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. sielc.comijsr.net The use of a photodiode array (PDA) detector allows for the monitoring of analytes at multiple wavelengths, aiding in peak identification and purity assessment. uliege.be

Validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) are rigorously evaluated. wisdomlib.orgscispace.com For instance, a developed method demonstrated linearity for Sildenafil over a concentration range of 5.0-80.0 µg/mL with a correlation coefficient (r²) of 0.9999. Such validated methods are essential for routine quality control and stability studies of pharmaceutical formulations. scispace.commdpi.com

Table 1: Examples of HPLC Method Parameters for Sildenafil and Impurity Analysis

| Parameter | Method 1 ijsr.net | Method 2 | Method 3 uliege.be |

|---|---|---|---|

| Column | Inertsil C18 (250 x 4.6 mm, 5µm) | Thermo scientific ODS HYPERSIL (250 x 4.6 mm, 5µm) | Acquity BEH Shield RP18 (100 mm x 2.1 mm, 1.7µm) |

| Mobile Phase | 0.2 M Ammonium (B1175870) Acetate (B1210297) : Acetonitrile (1:1) | Methanol : 0.05M KH2PO4 buffer pH 3.5 (70:30 v/v) + 0.3% Triethylamine (B128534) | Gradient: A) 10 mM Ammonium Formate pH 3.5 B) Acetonitrile |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |

| Detection (UV) | 240 nm | 290 nm | Not Specified |

| Retention Time | 6.002 min | 5.3 min | < 4.5 min |

| Linearity Range | 0.014 - 0.035 µg/ml | 5.0 - 80.0 µg/mL | 16 - 72 µg/mL |

Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing compounds that are volatile or can be made volatile through derivatization. amazonaws.com For a non-volatile compound like this compound, derivatization is a necessary step. A common procedure involves converting the analyte into a more volatile trimethylsilyl (B98337) (TMS) derivative. nih.gov

GC-MS methods have been developed for the determination of Sildenafil and its metabolites in biological matrices like urine and whole blood. nih.govnih.gov These methods provide high specificity and are crucial in forensic toxicology and anti-doping analysis. nih.gov The process involves sample extraction, derivatization, and then separation on a capillary column followed by mass spectrometric detection. nih.govresearchgate.net The resulting chromatogram separates the various components, and the mass spectrometer provides fragmentation patterns that confirm the identity of each compound. researchgate.net While primarily used for metabolites like desmethyl-sildenafil, the methodology is applicable to the analysis of this compound, especially in complex matrices, provided an appropriate derivatization strategy is employed. nih.gov

Table 2: GC-MS Method Parameters for Sildenafil and Metabolite Analysis

| Parameter | Method Details nih.gov |

|---|---|

| Sample Type | Whole Blood |

| Extraction | Solid-Phase Extraction |

| Derivatization | BSTFA with 1% TMCS in acetonitrile |

| Internal Standard | Protriptyline |

| Detection | Mass Spectrometry (MS) |

| LOD (Sildenafil) | 1.50 ng/mL |

| LOQ (Sildenafil) | 5.00 ng/mL |

| Linearity | Up to 500.0 ng/mL |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective method for the purity profiling of Sildenafil and the identification of isomers like this compound. nih.govresearchgate.net It allows for the simultaneous analysis of multiple samples on a single plate, making it suitable for screening large numbers of samples, such as in the detection of counterfeit medicines. nih.govresearchgate.net

In a typical HPTLC method, the samples are spotted onto a silica (B1680970) gel plate, which is then developed in a chamber containing a suitable mobile phase. A mixture of dichloromethane (B109758) and methanol is often effective for separating Sildenafil from related compounds. nih.govresearchgate.net After development, the spots are visualized under UV light at specific wavelengths (e.g., 254 nm or 305 nm). nih.govresearchgate.net The frontal ratio (Rf value) is characteristic for each compound under specific conditions and is used for identification. For Sildenafil, an Rf value of approximately 0.59 has been reported. nih.gov The technique can be made quantitative by using a densitometer to measure the intensity of the spots. Recent advancements have combined TLC with Surface-Enhanced Raman Spectroscopy (SERS) to enhance sensitivity and selectivity, achieving detection limits as low as 2 ng/spot for Sildenafil. nih.gov

Table 3: HPTLC Method for Sildenafil Purity Profiling nih.gov

| Parameter | Details |

|---|---|

| Stationary Phase | Silica Gel Plate |

| Mobile Phase | Dichloromethane : Methanol (9:1, v/v) |

| Detection Wavelength | 254 nm |

| Sildenafil Rf Value | 0.592 ± 0.015 |

| Tadalafil Rf Value | 0.806 ± 0.010 |

Gas Chromatography (GC) for Volatile Metabolite Analysis

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantitative analysis. UV-Visible spectrophotometry provides a straightforward method for quantification, while mass spectrometry is unparalleled for structural elucidation and sensitive detection.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of Sildenafil in bulk and pharmaceutical dosage forms. researchgate.net Sildenafil exhibits characteristic UV absorption maxima, often around 228 nm and 292 nm, depending on the solvent used. scispace.comresearchgate.net However, direct spectrophotometry can be prone to interference from excipients or other impurities. scielo.br

To overcome these limitations, derivative spectroscopy is employed. scielo.br By calculating the first or higher-order derivative of the absorption spectrum, the influence of background interference can be minimized, enhancing the specificity of the analysis. scielo.briajpr.com For example, a first-order derivative method selected a wavelength of 256 nm for quantifying Sildenafil in the presence of placebo components, as this wavelength corresponded to a zero-crossing point for the interfering excipients. scielo.br These methods are validated for linearity, accuracy, and precision and are suitable for routine quality control. ijbpr.com

Table 4: UV-Vis and Derivative Spectroscopy Methods for Sildenafil Analysis

| Method Type | Wavelength (λ) | Linearity Range (µg/mL) | Solvent | Reference |

|---|---|---|---|---|

| UV Spectrophotometry | 228 nm | 10 - 50 | Not Specified | researchgate.net |

| First Order Derivative | 313 nm | 5 - 50 | DMF | ijbpr.com |

| First Order Derivative | 256 nm | 10 - 40 | 0.01 mol/L HCl | scielo.br |

Mass Spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the identification, quantification, and impurity profiling of this compound. rsc.org Its high sensitivity and specificity allow for the detection of trace-level impurities and metabolites in complex matrices like biological fluids and counterfeit tablets. nih.govgovinfo.gov

In LC-MS/MS analysis, analytes are first separated by the LC system and then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). govinfo.gov The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). For Sildenafil, the protonated molecule [M+H]+ is observed at m/z 475.4. govinfo.gov

For unambiguous identification and quantification, tandem mass spectrometry (MS/MS) is used. In this mode, a specific precursor ion (e.g., m/z 475.4 for Sildenafil) is selected and fragmented to produce characteristic product ions. rsc.orggovinfo.gov Monitoring specific precursor-to-product ion transitions (a technique called Multiple Reaction Monitoring or MRM) provides exceptional selectivity and sensitivity. rsc.orgjfda-online.comnih.gov This approach is invaluable for identifying unknown impurities by analyzing their exact mass and fragmentation patterns, which helps in elucidating their elemental composition and structure.

Table 5: LC-MS/MS Transitions for Sildenafil and Related Compounds

| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion(s) (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Sildenafil | 475.2 | 283.4 | ESI+ | rsc.org |

| N-desmethyl sildenafil | 461.3 | 283.4 | ESI+ | rsc.org |

| Sildenafil | 475.4 | 311.1, 313.2, 377.1 | APCI+ | govinfo.gov |

| UK-103,320 (metabolite) | 461.5 | 311.1, 313.2, 377.1 | APCI+ | govinfo.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation and confirmation of isomers like this compound. researchgate.net Due to subtle differences in the chemical environment of atoms between isomers, NMR provides unique spectral fingerprints that allow for unambiguous identification. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to differentiate between sildenafil and its structural analogues. jfda-online.comresearchgate.net

The key to isomeric confirmation lies in the analysis of chemical shifts (δ), coupling constants (J values), and correlation signals from two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). jfda-online.com For instance, the position of the sulfonyl group on the phenyl ring differs between sildenafil and this compound, leading to distinct chemical shifts for the aromatic protons and carbons. While sildenafil is a 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl] derivative, an isomer like this compound would have a different substitution pattern, causing predictable changes in the NMR spectrum.

In sildenafil, the protons of the piperazine (B1678402) ring and the methyl group attached to its nitrogen are particularly sensitive to chemical shift variations, making them key markers for structural analysis. researchgate.net Detailed NMR studies on sildenafil analogues have established characteristic signals. For example, analysis of a sildenafil analogue in DMSO-d6 showed distinct aromatic proton signals at δ 8.25 (1H, s), 8.14 (1H, d, J = 9.0 Hz), and 7.23 (1H, d, J = 9.0 Hz). jfda-online.com Another study isolating an isomeric analogue in CDCl₃ also relied on ¹H and ¹³C NMR for characterization, highlighting the technique's utility. oup.comuts.edu.au

The table below illustrates hypothetical but representative NMR data differences that would be used to distinguish between sildenafil and a potential isomer like this compound, based on the known sensitivity of specific nuclei to their chemical environment.

| Assignment | Sildenafil (Hypothetical δ in ppm) | This compound (Hypothetical δ in ppm) | Rationale for Difference |

|---|---|---|---|

| Aromatic Proton (H-15) | ~8.2-8.4 | ~7.8-8.0 | Change in electronic environment due to altered sulfonyl group position. |

| Piperazine Methylene Protons | ~2.3-2.5 | ~2.6-2.8 | Slight conformational changes affecting the shielding of piperazine protons. |

| Aromatic Carbon (C-6) | ~148.9 | ~150.2 | The position of the electron-withdrawing sulfonyl group directly impacts the chemical shift of adjacent carbons. jfda-online.com |

| N-Methyl Carbon (Piperazine) | ~45.5 | ~45.8 | Subtle long-range effects from the repositioned phenylsulfonyl group. |

Electrochemical and Other Advanced Detection Methods for Trace Analysis

The detection of trace amounts of this compound, especially in complex matrices like herbal supplements or biological fluids, requires highly sensitive analytical methods. Electrochemical techniques and mass spectrometry are at the forefront of this research. researchgate.netresearchgate.net

Electrochemical Detection Electrochemical methods, including voltammetry and amperometry, offer rapid, cost-effective, and portable solutions for analyzing electroactive species like sildenafil and its isomers. researchgate.net The oxidation of the piperazine ring's unprotonated form on a glassy carbon electrode forms the basis for its electrochemical determination. mdpi.com Research has focused on developing highly selective and sensitive electrode materials to overcome interference from complex sample matrices. researchgate.net Advances in nanomaterials, such as graphene and carbon nanotubes, have been explored to enhance the sensitivity and selectivity of these sensors. researchgate.net For instance, a molecularly imprinted electrochemical sensor based on a pencil graphite (B72142) electrode modified with a Preyssler heteropolyacid/gold nanoparticles/MWCNT nanocomposite has been developed for sildenafil detection. frontiersin.org

Other Advanced Detection Methods Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is a cornerstone for trace analysis. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is one of the most powerful techniques for identifying and quantifying sildenafil analogues. researchgate.net It offers exceptional sensitivity and selectivity, allowing for detection at nanogram-per-milliliter (ng/mL) levels. nih.govbts.gov The method involves separating the compound with HPLC, followed by ionization (e.g., Electrospray Ionization - ESI) and fragmentation in the mass spectrometer to produce a characteristic pattern for definitive identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for thermally stable and volatile compounds. researchgate.net It has been successfully used to analyze sildenafil and its analogues in various supplements. researchgate.net

Capillary Electrophoresis (CE): CE coupled with capacitively coupled contactless conductivity detection (C4D) has been introduced as a method for determining sildenafil. This technique is noted for its potential to detect a wide range of cationic analogues due to the detector's low selectivity. unesp.br

The table below summarizes the performance of various advanced detection methods used for sildenafil and its analogues.

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| HPLC-UV | Herbal Dietary Supplements | 1.88 ng/mL | 6.5 ng/mL | nih.gov |

| UHPLC-Q-TOF HRMS | Health Foods | 0.002 - 0.1 mg/g | - | scienceopen.com |

| LC/MS/MS | Postmortem Specimens | 1 ng/mL | 2-4 ng/mL | bts.gov |

| RP-HPLC | Pharmaceuticals | 0.03 µg/ml | 0.1 µg/ml | researchgate.net |

| HPTLC | Pharmaceuticals | 0.1157 mg/mL | 0.3821 mg/mL | nih.gov |

Validation Protocols for this compound Analytical Methods in Complex Matrices

To ensure the reliability and accuracy of analytical data, methods for detecting this compound in complex matrices must be rigorously validated. Validation is performed according to internationally recognized guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govdemarcheiso17025.com Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). demarcheiso17025.com

Specificity/Selectivity: This ensures the method can differentiate and quantify the analyte in the presence of other components, such as excipients or other compounds in a herbal matrix. scienceopen.com

Linearity and Range: This establishes a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. For example, an HPLC method for sildenafil showed excellent linearity with a correlation coefficient (r²) greater than 0.999. nih.gov Another method demonstrated linearity over a concentration range of 5.0-80.0 µg/mL.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries for sildenafil in honey-mixed herbal sachets were reported to be in the range of 93.0-103.3%.

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For a validated HPLC method, intra-day and inter-day precision (as relative standard deviation, RSD) were found to be ≤8.2%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. demarcheiso17025.com For an HPLC-UV method, the LOQ for sildenafil was 6.5 ng/mL. nih.gov

The following table presents a summary of validation parameters from a study on the determination of sildenafil in herbal dietary supplements, illustrating a typical validation protocol. nih.gov

| Validation Parameter | Result/Finding |

|---|---|

| Linearity (Correlation Coefficient, r²) | >0.999 |

| Limit of Detection (LOD) | 1.88 ng/mL |

| Limit of Quantification (LOQ) | 6.5 ng/mL |

| Intra-day Precision (RSD %) | ≤8.2% |

| Inter-day Precision (RSD %) | ≤8.2% |

| Intra-day Accuracy (RE %) | -4.0% to 7.1% |

| Inter-day Accuracy (RE %) | -4.0% to 7.1% |

| Recovery (Liquid-Liquid Extraction) | 87.6% to 111.7% |

Impurity Profiling and Quality Control Strategies for Iso Sildenafil

Origin and Formation Mechanisms of Iso Sildenafil (B151) as a Related Compound

Iso Sildenafil is a known impurity of sildenafil, an active pharmaceutical ingredient (API). juniperpublishers.com Its presence can arise from the synthesis process of sildenafil or through the degradation of the sildenafil molecule over time.

Process-Related Impurities Arising from Sildenafil Synthesis

The manufacturing process of sildenafil citrate (B86180) can lead to the formation of several impurities. rjpbcs.com The synthesis of sildenafil is a multi-step process, and at various stages, unintended side reactions can occur, or unreacted starting materials and intermediates may be carried over, resulting in impurities in the final product. researchgate.netmdpi.com

One of the critical steps in sildenafil synthesis is chlorosulfonation. mdpi.com During this step, if the reaction is not driven to completion, unreacted intermediates can remain. mdpi.com For instance, incomplete conversion during the chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can lead to the presence of this starting material as an impurity in the final sildenafil product. mdpi.com

Other identified process-related impurities in sildenafil synthesis include compounds like Chloro Impurity-A, Methyl ester Impurity-B, and Acid Impurity-C. rjpbcs.com The formation of these impurities is often linked to the specific reagents and reaction conditions used in the synthesis. rjpbcs.comresearchgate.net For example, the use of certain alcohols during the synthesis can lead to the formation of corresponding sulfonyl ester impurities. researchgate.net

Degradation Pathways Leading to this compound Formation

Sildenafil can degrade under various stress conditions, leading to the formation of impurities, including this compound. Forced degradation studies, which involve subjecting the drug substance to conditions like acid, base, oxidation, heat, and light, help in identifying potential degradation products. asianpubs.orgresearchgate.net

Studies have shown that sildenafil is susceptible to degradation in oxidative conditions. asianpubs.orgresearchgate.net The mechanisms of degradation can involve complex chemical transformations of the sildenafil molecule, potentially leading to the formation of isomeric impurities like this compound. The specific structure of this compound suggests a rearrangement of the sildenafil molecule, which could be triggered by specific environmental factors over time.

Analytical Strategies for the Detection and Quantification of this compound in Sildenafil Formulations and Biological Samples

A variety of analytical methods are employed to detect and quantify this compound and other impurities in both pharmaceutical formulations and biological matrices. capes.gov.brjfda-online.combioline.org.br High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose. capes.gov.brbioline.org.brsielc.cominnovareacademics.in

Reverse-phase HPLC methods, often using C8 or C18 columns, have been developed to separate sildenafil from its impurities. capes.gov.brinnovareacademics.inresearchgate.net The choice of mobile phase, flow rate, and detector wavelength are critical parameters that are optimized to achieve good separation and sensitivity. capes.gov.brsielc.cominnovareacademics.inresearchgate.net For instance, a mobile phase consisting of acetonitrile (B52724) and a buffer solution is commonly used, with UV detection typically set at a wavelength where sildenafil and its impurities show significant absorbance. capes.gov.brsielc.comresearchgate.net

For the analysis of sildenafil and its metabolites, including impurities, in biological samples like plasma and serum, more sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are often preferred. nih.govrsc.org These methods offer high specificity and low limits of detection, which are crucial for measuring the low concentrations of these compounds in complex biological matrices. nih.gov

Below is a table summarizing some of the analytical techniques used for the analysis of sildenafil and its impurities:

| Analytical Technique | Matrix | Key Parameters | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical Formulations, Bulk Drug | C18 or C8 column, Mobile phase of acetonitrile and buffer, UV detection. capes.gov.brinnovareacademics.inresearchgate.net | Quality control, impurity profiling, and stability testing. capes.gov.brresearchgate.net |

| Ultra-High Performance Liquid Chromatography (UHPLC) | Pharmaceutical Formulations | Kinetex C18 column, Mobile phase of acetonitrile and aqueous triethylamine (B128534) solution. researchgate.net | Rapid and efficient quantification of sildenafil and its degradation products. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Human Plasma, Serum | C18 column, Gradient elution with ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727), ESI positive mode. nih.govrsc.org | Bioavailability and pharmacokinetic studies, quantification in biological fluids. nih.govrsc.org |

| Extractive Spectrophotometry | Pharmaceutical Formulations | Formation of ion-association complexes with dyes like Brilliant Blue G or Bromocresol Purple. jfda-online.com | Simple and sensitive determination of sildenafil in pure form and tablets. jfda-online.com |

Development of Reference Standards and Certified Reference Materials for this compound

The availability of high-quality reference standards is crucial for the accurate identification and quantification of impurities like this compound. lgcstandards.comaxios-research.com Pharmaceutical companies and regulatory bodies rely on these standards for method validation, quality control, and ensuring the consistency of their analytical results. lgcstandards.comaxios-research.com

Organizations like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official reference standards for sildenafil and its known impurities. sigmaaldrich.com For instance, "Sildenafil impurity A EP Reference Standard" and "Sildenafil Related Compound A, United States Pharmacopeia (USP) Reference Standard" are available for this purpose. sigmaaldrich.com These standards are highly purified and well-characterized materials that serve as a benchmark for analytical testing.

The development of these reference standards involves the synthesis and isolation of the impurity, followed by extensive characterization using various spectroscopic and chromatographic techniques to confirm its identity and purity. researchgate.net This ensures that the reference standard is suitable for its intended use in pharmaceutical analysis.

Impact of this compound as an Impurity on Product Quality, Safety, and Research Integrity

The presence of impurities, even in small amounts, can have a significant impact on the quality, safety, and efficacy of a drug product. juniperpublishers.com Regulatory agencies like the International Council for Harmonisation (ICH) have established strict guidelines for the control of impurities in new drug substances. asianpubs.orgeuropa.eu

Impurities can potentially have their own pharmacological or toxicological effects, which may differ from those of the active pharmaceutical ingredient. juniperpublishers.com Therefore, it is essential to control the levels of impurities like this compound to ensure the safety of the patient. juniperpublishers.com Studies have shown that some illicitly obtained sildenafil products sold online can contain high levels of impurities, posing a potential health risk to consumers. researchgate.net

Future Research Directions and Emerging Applications of Iso Sildenafil

Investigation of Novel Therapeutic Indications Beyond Phosphodiesterase Inhibition

While the therapeutic effects of sildenafil (B151) are predominantly attributed to its potent inhibition of phosphodiesterase type 5 (PDE5), emerging research suggests that its biological activities may not be exclusively confined to this pathway. nih.govnih.gov This opens up avenues for investigating novel therapeutic indications for its isomers, like iso sildenafil, that could be independent of or complementary to PDE5 inhibition.

Future research is anticipated to explore these non-canonical pathways. For instance, studies on sildenafil have shown potential neuroprotective effects and the ability to modulate pathways involved in conditions like Alzheimer's disease by impacting cerebral blood flow and cGMP signaling. nih.gov There is also growing evidence for cardioprotective benefits, including the attenuation of chronic hypertrophy and improvement of cardiac function in heart failure. patsnap.com Researchers are also considering the repurposing of sildenafil for complications related to COVID-19 due to its vasodilatory activity and high expression of PDE5 in lung tissue. mdpi.com Furthermore, some research has suggested that sildenafil can induce apoptosis in certain cancer cells and could be used in combination with chemotherapy agents. mdpi.com

These findings provide a rationale for investigating whether this compound and other analogues possess similar or even distinct pharmacological profiles that could be harnessed for new therapeutic purposes beyond the established effects of PDE5 inhibition. Exploring the off-target activities and downstream signaling effects of these isomers is a critical direction for future studies.

Development of Advanced Pharmaceutical Formulations Utilizing this compound Analogues

The biopharmaceutical properties of a drug, such as its solubility and dissolution rate, are critical for its efficacy. Sildenafil is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has low solubility and high permeability. mdpi.com This has prompted extensive research into advanced formulations to improve its performance. nih.govresearchgate.net

Future research will likely extend these formulation strategies to sildenafil analogues, including this compound. Key areas of development include:

Co-crystals: The formation of co-crystals is a recognized technique to enhance the solubility and dissolution profile of APIs. Research into sildenafil has identified phenol (B47542) co-crystals that improve its solubility across various pH levels, which could lead to a more rapid onset of action and better performance regardless of food intake. google.com Similar co-crystal screening could be applied to this compound to modulate its physicochemical properties.

Modified-Release Formulations: Developing modified-release dosage forms, such as tablets with both immediate and delayed-release components, is another active area of research. google.com Such formulations for this compound analogues could offer tailored pharmacokinetic profiles for specific therapeutic applications.

Novel Analogues: The synthesis of new analogues with improved properties is an ongoing effort. For example, research has focused on creating sildenafil analogues that are significantly more lipophilic, which could alter their absorption and distribution characteristics, potentially leading to new therapeutic leads. nih.gov The discovery of analogues such as homosildenafil and hydroxyhomosildenafil in herbal products highlights the continuous synthesis of new, related structures. core.ac.uk

These formulation and synthesis strategies represent a promising frontier for optimizing the therapeutic potential of this compound and related compounds.

Regulatory Science and Method Harmonization for Control of Isomeric Impurities

The presence of isomers and other unapproved analogues of sildenafil, particularly in counterfeit drugs and dietary supplements, poses a significant public health risk and a major regulatory challenge. core.ac.ukresearchgate.net this compound and other analogues like acetildenafil (B605126) and homosildenafil have been identified as adulterants. core.ac.ukresearchgate.net The intake of these unknown compounds is hazardous as their pharmacological and toxicological profiles have not been established. researchgate.net

A critical issue is the analytical difficulty in distinguishing between these isomers, which often have very similar ultraviolet (UV) profiles and close retention times in chromatographic separation. researchgate.net This necessitates the development and harmonization of advanced analytical methods.

Future efforts in regulatory science will need to address:

Advanced Analytical Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry (MS/MS) are crucial tools for the detection and structural elucidation of these compounds. researchgate.netsielc.com Methods using techniques like HPLC with isocratic elution can be employed for the analysis of sildenafil in various formulations. researchgate.net The development of robust, validated analytical methods is essential for regulatory bodies to effectively identify and quantify isomeric impurities.

Method Harmonization: There is a need for standardized analytical procedures across different regulatory agencies and quality control laboratories. Harmonization, as guided by entities like the International Organization for Standardization (ISO), ensures that results are reliable and reproducible, which is vital for global supply chain integrity. scielo.br The European Directorate for the Quality of Medicines & HealthCare (EDQM) provides safety data sheets that cover sildenafil and its potential isomers and impurities, indicating the regulatory awareness of this issue. edqm.eu

Clarification of Isomer Presence: While some regulatory documents have stated that there are no structural isomers of sildenafil citrate (B86180) in the approved drug substance, other scientific literature reports the crystal structure of "iso-Sildenafil base". google.comausl.re.it This highlights that while the authorized manufacturing process may not produce isomers, they can be formed through alternative synthesis routes, leading to their presence in illicit products. Regulatory science must provide clear guidance on the identification and control of such process-related impurities and adulterants.

Ensuring the quality and safety of pharmaceuticals requires rigorous control of all related substances, and the harmonization of methods for isomeric impurities like this compound is a key component of this regulatory oversight.

Q & A

Basic Research Questions

Q. How can researchers optimize analytical methods for detecting iso sildenafil and its analogs in complex matrices?

- Methodological Answer : Utilize experimental design frameworks like the Box-Behnken design to systematically optimize critical parameters (e.g., solvent composition, pH, temperature). For example, a 15-test design with three central points allows efficient exploration of interactions between variables while minimizing experimental runs . Validate the method using uncertainty profiles to assess specificity, precision, linearity, and limits of quantification. For HPLC-based methods, ensure system suitability criteria (e.g., resolution ≥2.5 between this compound and analogs, peak tailing ≤1.5) are met using columns like Ascentis® Express C18 .

Q. What statistical approaches address missing data in crossover trials evaluating this compound's efficacy?

- Methodological Answer : In trials with incomplete assessments (e.g., missing post-treatment IIEF scores), avoid multiple imputation for binary endpoints due to potential bias. Instead, stratify analysis by treatment sequence and assess baseline prognostic factors (e.g., prior sildenafil use, age) to minimize bias. Sensitivity analyses should estimate worst-case scenarios (e.g., assuming non-responders for missing data) to evaluate robustness .

Q. How to design in vivo studies to evaluate this compound's tissue-specific effects?

- Methodological Answer : Use animal models (e.g., streptozocin-induced diabetes) to study histopathological changes in target organs (heart, liver, kidneys). Ensure ethical compliance (e.g., approval by animal ethics committees) and standardize dosing regimens based on pharmacokinetic data. Tissue samples should be analyzed via histopathology to quantify structural changes and correlate with biochemical markers .

Advanced Research Questions

Q. How can computational models validate this compound's physicochemical properties against experimental data?

- Methodological Answer : Train machine learning interatomic potentials (MLIPs) on datasets like "Solvated Protein Fragments" to predict elastic constants, melting temperatures, and potential energy. Validate MLIPs by comparing results with DFT calculations (e.g., C11, C22, C33 elastic constants) and experimental melting points (e.g., 500.75 ± 30 K for this compound). Discrepancies >10% in elastic constants or melting points warrant recalibration of training datasets .

Q. What methodologies reconcile contradictory findings in observational studies on this compound's neuroprotective effects?

- Methodological Answer : Address conflicting results (e.g., Alzheimer's disease risk reduction vs. no effect) by conducting sensitivity analyses with propensity score matching to control for confounders (e.g., comorbidities, concurrent medications). Use in silico docking studies to validate this compound's interaction with PDE5 or amyloid-beta pathways, followed by longitudinal cohort studies with biomarker validation (e.g., tau protein levels) .

Q. How to design metabolomic studies to identify this compound's novel metabolites in human samples?

- Methodological Answer : Perform LC-MS/MS-based molecular networking on in vitro microsomal biotransformation data to predict metabolite structures. Cross-reference public metabolomic databases (e.g., GNPS) to identify gaps in metabolite detection. For undetected metabolites, optimize extraction protocols (e.g., solid-phase extraction) and reanalyze fecal or plasma samples with higher sensitivity mass spectrometers .

Q. What strategies improve reproducibility in cross-study comparisons of PDE5 inhibitors like this compound?

- Methodological Answer : Standardize endpoints (e.g., IIEF scores, adverse event reporting) and inclusion criteria (e.g., baseline erectile dysfunction severity) across studies. Use meta-analysis tools to pool data while adjusting for heterogeneity (e.g., I² >50% indicates random-effects models). For preference studies, stratify by dosing flexibility (e.g., on-demand vs. daily use) to isolate confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.